
3'-(Diethylaminomethyl)-4'-methoxy-3-methylflavone hydrochloride
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Description
3'-(Diethylaminomethyl)-4'-methoxy-3-methylflavone hydrochloride is a useful research compound. Its molecular formula is C22H26ClNO3 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
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Biological Activity
3'-(Diethylaminomethyl)-4'-methoxy-3-methylflavone hydrochloride is a synthetic flavonoid derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a diethylaminomethyl group and a methoxy substituent on the flavone backbone. The molecular formula and structural characteristics play a crucial role in determining its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- HO-8910 (ovarian cancer)
Table 1 summarizes the IC50 values for these cell lines:
These results indicate that the compound has strong cytotoxicity, particularly against the MCF-7 and HO-8910 cell lines.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cancer cell survival pathways, potentially leading to enhanced apoptosis in malignant cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. Preliminary studies indicate that it can reduce inflammation markers in vitro, which may be beneficial for treating conditions such as arthritis and other inflammatory diseases.
Case Studies
A notable study evaluated the compound's efficacy in vivo using animal models of cancer. The results demonstrated significant tumor growth inhibition compared to control groups, further supporting its potential as an anticancer agent.
Pharmacological Applications
The diverse biological activities of this compound suggest potential applications in various therapeutic areas:
- Anticancer therapy
- Anti-inflammatory treatments
- Antioxidant applications
Properties
CAS No. |
67238-72-6 |
---|---|
Molecular Formula |
C22H26ClNO3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
diethyl-[[2-(4-methoxyphenyl)-3-methyl-4-oxochromen-8-yl]methyl]azanium;chloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-5-23(6-2)14-17-8-7-9-19-20(24)15(3)21(26-22(17)19)16-10-12-18(25-4)13-11-16;/h7-13H,5-6,14H2,1-4H3;1H |
InChI Key |
NQOOLFZBZFUUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)C.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.